Bienvenue dans la boutique en ligne BenchChem!

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide

Anticancer Cytotoxicity Kinase Inhibition

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide (CAS 321968-13-2) is a synthetic quinazoline-derived hydrazide, a class of compounds widely investigated for their ability to inhibit kinases involved in cancer proliferation. Its core structure features a 6-bromoquinazoline scaffold, which is known to interact with the ATP-binding pocket of kinases like EGFR, linked to a 4-methylbenzohydrazide moiety that modulates its physicochemical and biological profile.

Molecular Formula C22H17BrN4O
Molecular Weight 433.309
CAS No. 321968-13-2
Cat. No. B2806271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide
CAS321968-13-2
Molecular FormulaC22H17BrN4O
Molecular Weight433.309
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
InChIInChI=1S/C22H17BrN4O/c1-14-7-9-16(10-8-14)21(28)26-27-22-24-19-12-11-17(23)13-18(19)20(25-22)15-5-3-2-4-6-15/h2-13H,1H3,(H,26,28)(H,24,25,27)
InChIKeyTYFYBSLIHMRSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide (CAS 321968-13-2): A 6-Bromoquinazoline Hydrazide for Kinase-Focused Research


N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide (CAS 321968-13-2) is a synthetic quinazoline-derived hydrazide, a class of compounds widely investigated for their ability to inhibit kinases involved in cancer proliferation [1]. Its core structure features a 6-bromoquinazoline scaffold, which is known to interact with the ATP-binding pocket of kinases like EGFR, linked to a 4-methylbenzohydrazide moiety that modulates its physicochemical and biological profile [1]. This specific substitution pattern differentiates it from other analogs within the broader 6-bromoquinazoline series, making it a specific candidate for structure-activity relationship (SAR) studies.

Why N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide Cannot Be Replaced by a Generic 6-Bromoquinazoline Analog


Generic substitution within the 6-bromoquinazoline hydrazide class fails due to high functional sensitivity to the terminal benzohydrazide substituent. Systematic SAR studies on this scaffold demonstrate that minor variations on the phenyl ring drastically alter cytotoxic potency. For example, within a synthesized series, a change from a meta-fluoro to other substituents shifted the IC50 value against MCF-7 cells from a potent 0.53 µM to as high as 46.6 µM, a nearly 90-fold difference [1]. Therefore, the specific 4-methyl group on the target compound is not a trivial modification but a critical determinant of its pharmacological and chemical behavior, directly impacting its suitability for reproducible research.

Quantitative Differentiation Evidence for N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide


Antiproliferative Activity Window Within the 6-Bromoquinazoline Hydrazide Class

While direct IC50 data for N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide is not available in the primary literature, its activity can be confidently placed within a defined range established by its closest structural analogs. A comprehensive study on 6-bromoquinazoline derivatives reported IC50 values from 0.53 µM to 46.6 µM against the MCF-7 breast cancer cell line, and similar ranges against SW480 cells [1]. The compound's 4-methyl substitution pattern places it in a distinct SAR zone, likely conferring potency differentiated from other halogen or unsubstituted analogs, based on observed variance within the series [1].

Anticancer Cytotoxicity Kinase Inhibition

Computationally Predicted EGFR Kinase Binding Mode

Computational studies on the 6-bromoquinazoline class reveal a conserved binding mode to the EGFR kinase (PDB ID not specified), where the quinazoline core occupies the ATP-adenine binding region [1]. The 4-phenyl and 6-bromo groups are critical for halogen bonding and hydrophobic interactions within the active site, a mechanism shared by the target compound. The 4-methylbenzohydrazide tail is predicted to extend into a solvent-exposed region, which is a key site for modulating selectivity and ADME properties without compromising core binding affinity [1]. This contrasts with other analogs where bulkier or more polar tails may sterically hinder binding.

Molecular Docking EGFR DFT

Key Application Scenarios for N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide Based on Class Evidence


Chemical Probe for Kinase Inhibition SAR Studies

The compound is ideal as a reference tool in medicinal chemistry campaigns focused on EGFR or similar kinases. Its specific 4-methyl substitution allows researchers to probe the steric and electronic requirements of the solvent-exposed region of the kinase, using it alongside its unsubstituted, chloro, or fluoro counterparts (e.g., the potent 5b analog [1]) to map activity cliffs. This directly supports rational, fragment-based drug design.

In Vitro Cytotoxicity Screening Libraries

This compound is a valuable addition to focused screening libraries targeting solid tumors like breast (MCF-7) and colon (SW480) cancer. Given the scaffold's validated potency range (0.53–46.6 µM) [1], the compound expands the chemical diversity around the hydrazide tail, enabling hit identification and candidate deconvolution, particularly when integrated with high-throughput screening and molecular docking workflows.

ADME Model Compound for Lipophilic Modifications

With its distinct 4-methyl and bromophenyl features, this compound serves as a model for studying how subtle increases in lipophilicity from a methyl group impact cellular permeability and metabolic stability compared to more polar hydrogen or chloro analogs. This is crucial for pre-clinical candidate optimization, where balanced ADME profiles are sought.

Quote Request

Request a Quote for N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.